Cas no 1806994-08-0 (5-Amino-3-bromo-2-(trifluoromethoxy)benzoic acid)

5-Amino-3-bromo-2-(trifluoromethoxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-3-bromo-2-(trifluoromethoxy)benzoic acid
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- Inchi: 1S/C8H5BrF3NO3/c9-5-2-3(13)1-4(7(14)15)6(5)16-8(10,11)12/h1-2H,13H2,(H,14,15)
- InChI Key: UBVQVAGPRHHCOB-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(C(=O)O)=C1OC(F)(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 274
- XLogP3: 2.6
- Topological Polar Surface Area: 72.6
5-Amino-3-bromo-2-(trifluoromethoxy)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013003832-250mg |
5-Amino-3-bromo-2-(trifluoromethoxy)benzoic acid |
1806994-08-0 | 97% | 250mg |
499.20 USD | 2021-07-04 | |
Alichem | A013003832-1g |
5-Amino-3-bromo-2-(trifluoromethoxy)benzoic acid |
1806994-08-0 | 97% | 1g |
1,504.90 USD | 2021-07-04 | |
Alichem | A013003832-500mg |
5-Amino-3-bromo-2-(trifluoromethoxy)benzoic acid |
1806994-08-0 | 97% | 500mg |
855.75 USD | 2021-07-04 |
5-Amino-3-bromo-2-(trifluoromethoxy)benzoic acid Related Literature
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1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
Additional information on 5-Amino-3-bromo-2-(trifluoromethoxy)benzoic acid
5-Amino-3-bromo-2-(trifluoromethoxy)benzoic Acid (CAS No. 1806994-08-0): An Overview of a Versatile Compound in Modern Chemistry
5-Amino-3-bromo-2-(trifluoromethoxy)benzoic acid (CAS No. 1806994-08-0) is a multifunctional compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound features a benzene ring substituted with an amino group, a bromine atom, and a trifluoromethoxy group, making it a valuable building block for the synthesis of more complex molecules.
The amino group in 5-Amino-3-bromo-2-(trifluoromethoxy)benzoic acid provides the compound with nucleophilic properties, enabling it to participate in a wide range of chemical reactions. The bromine atom serves as an excellent leaving group, facilitating substitution reactions and making the compound useful in synthetic pathways that require halogen substitution. The trifluoromethoxy group, on the other hand, imparts significant electronic and steric effects, enhancing the compound's stability and reactivity in various chemical environments.
Recent studies have highlighted the potential of 5-Amino-3-bromo-2-(trifluoromethoxy)benzoic acid in the development of new pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties. The unique combination of functional groups allows for the fine-tuning of pharmacological profiles, making it an attractive candidate for drug discovery and development.
In the field of materials science, 5-Amino-3-bromo-2-(trifluoromethoxy)benzoic acid has shown promise as a precursor for the synthesis of advanced functional materials. Its ability to form stable complexes with various metal ions makes it useful in the preparation of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies.
The synthetic versatility of 5-Amino-3-bromo-2-(trifluoromethoxy)benzoic acid has also been explored in organic synthesis. Researchers have developed efficient methods to synthesize this compound using environmentally friendly processes, such as microwave-assisted reactions and catalytic systems. These methods not only improve yield and purity but also reduce the environmental impact associated with traditional synthetic routes.
In addition to its applications in pharmaceuticals and materials science, 5-Amino-3-bromo-2-(trifluoromethoxy)benzoic acid has been studied for its potential use in agrochemicals. Its ability to modulate biological processes through specific interactions with target proteins makes it a promising lead compound for the development of new herbicides and pesticides. Ongoing research is focused on optimizing its selectivity and reducing potential environmental impacts.
The safety profile of 5-Amino-3-bromo-2-(trifluoromethoxy)benzoic acid is another important aspect that has been extensively studied. Toxicological assessments have shown that this compound exhibits low toxicity when handled under appropriate conditions. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety in laboratory settings.
In conclusion, 5-Amino-3-bromo-2-(trifluoromethoxy)benzoic acid (CAS No. 1806994-08-0) is a versatile compound with a wide range of applications in modern chemistry. Its unique combination of functional groups makes it an invaluable building block for synthetic chemists, pharmacologists, materials scientists, and researchers across various disciplines. As ongoing research continues to uncover new properties and applications, this compound is poised to play a significant role in advancing scientific knowledge and technological innovation.
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